2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method includes the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a suitable reagent to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazoloquinazoline core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo core and have shown potential as kinase inhibitors.
[1,2,4]triazolo[4,3-b]quinazolines: These compounds are structurally related and have been studied for their biological activities.
Uniqueness
2-(benzylsulfanyl)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of the benzylsulfanyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H22N4O2S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C23H22N4O2S/c1-29-17-10-5-9-16(13-17)21-20-18(11-6-12-19(20)28)24-22-25-23(26-27(21)22)30-14-15-7-3-2-4-8-15/h2-5,7-10,13,21H,6,11-12,14H2,1H3,(H,24,25,26) |
InChI Key |
VJNJIAMGYAEXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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